N-(4,5-dimethylthiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide
Description
Properties
IUPAC Name |
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(4-methoxyphenyl)sulfonylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4S2/c1-9-10(2)21-14(15-9)16-13(17)8-22(18,19)12-6-4-11(20-3)5-7-12/h4-7H,8H2,1-3H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORJIIZGLJPQSDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)CS(=O)(=O)C2=CC=C(C=C2)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-dimethylthiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide typically involves multiple steps, starting with the preparation of the thiazole ring One common method involves the cyclization of appropriate precursors under acidic or basic conditions
The methoxyphenyl group is usually introduced via electrophilic aromatic substitution reactions, where a methoxybenzene derivative reacts with a sulfonyl chloride to form the sulfonylacetamide linkage. The final step involves coupling the thiazole ring with the methoxyphenylsulfonylacetamide intermediate under controlled conditions to yield the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes to maximize yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure the consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4,5-dimethylthiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the thiazole ring or the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or thiols. Substitution reactions can lead to various derivatives with modified functional groups.
Scientific Research Applications
Anticancer Applications
The thiazole moiety, present in this compound, has been linked to various anticancer activities. Recent studies have demonstrated that compounds containing thiazole structures exhibit selective cytotoxicity against different cancer cell lines.
Case Studies
- Thiazole Integration : Research indicates that thiazole-integrated compounds, including derivatives of N-(4,5-dimethylthiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide, show promising anticancer properties. For instance, one study reported a derivative that exhibited significant activity against human glioblastoma and melanoma cell lines with IC50 values as low as 23.30 mM .
- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis in cancer cells. For example, a related compound was shown to increase early and late apoptotic cell fractions significantly, indicating a potential mechanism for its anticancer effects .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| A | U251 | 23.30 | Apoptosis induction |
| B | WM793 | >1000 | Cytotoxicity |
Anti-inflammatory Applications
This compound has also been investigated for its anti-inflammatory properties. The sulfonamide group is known for modulating inflammatory pathways.
Case Studies
- Inhibition of Nitric Oxide Production : A series of compounds similar to this compound were tested for their ability to inhibit nitric oxide production in RAW 264.7 macrophages. These compounds exhibited dose-dependent inhibition, suggesting a potential therapeutic role in inflammatory diseases .
| Compound | NO Inhibition (%) | Cytotoxicity (IC50 µM) |
|---|---|---|
| C | 77.89 | 40 |
| D | 51.15 | 29.49 |
Antimicrobial Applications
The compound's structure also suggests potential antimicrobial activity against various pathogens.
Case Studies
- Antibacterial Activity : Several derivatives of thiazole-based compounds have shown promising antibacterial effects against strains such as Staphylococcus epidermidis and Mycobacterium tuberculosis. One study found that a related thiazole compound had an MIC (Minimum Inhibitory Concentration) of 0.09 µg/mL against Mycobacterium tuberculosis, indicating high efficacy .
| Compound | Pathogen | MIC (µg/mL) |
|---|---|---|
| E | Staphylococcus aureus | 0.09 |
| F | Mycobacterium tuberculosis | 0.09 |
Mechanism of Action
The mechanism of action of N-(4,5-dimethylthiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional analogs highlight critical trends in activity, solubility, and target interactions. Below is a comparative analysis based on substituent effects and empirical data:
Substituent Effects on Antitumor Activity
The 4-methoxyphenyl group in the target compound is a key feature shared with analogs showing moderate to high antitumor activity. For example:
- N-(4-Methoxyphenyl)-2-[(3-(3,4,5-Trimethoxybenzyl)-4(3H)-quinazolinon-2-yl)thio]acetamide (Compound 9, MGI% = 10%) demonstrates higher activity than its N-(4-sulfamoylphenyl) counterpart (Compound 11, MGI% = 7%) . This suggests that electron-donating methoxy groups enhance activity compared to sulfonamide substituents, which may introduce steric hindrance or reduce membrane permeability.
- Conversely, N-(3,4,5-Trimethoxybenzyl)- and N-(4-sulfamoylbenzyl)- analogs (Compounds 12 and 13) exhibit minimal activity (MGI% = 2–1%), likely due to bulky substituents impeding target engagement .
Role of the Thiazole Core
The 4,5-dimethylthiazol-2-yl group distinguishes the target compound from benzothiazole-based analogs. For instance:
- N-(6-Methoxybenzothiazole-2-yl)-2-(4-methoxyphenyl)acetamide () shares the 4-methoxyphenylacetamide moiety but replaces the dimethylthiazole with a methoxybenzothiazole.
Sulfonyl Group Positioning and Bioactivity
The sulfonyl linker in the target compound is a recurring motif in bioactive acetamides:
- In contrast, the 2-((4-methoxyphenyl)sulfonyl)acetamide group in the target compound balances electron-withdrawing (sulfonyl) and donating (methoxy) effects, optimizing interactions with enzymatic targets such as kinases or tubulin .
Data Table: Key Structural Analogs and Activity
Research Implications and Limitations
Biological Activity
N-(4,5-dimethylthiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide is a compound of interest due to its potential therapeutic applications. This article examines its biological activity, focusing on its anticancer, antimicrobial, and enzyme inhibitory properties, supported by relevant data and case studies.
Chemical Structure and Properties
The compound features a thiazole moiety, which is known for its versatile biological activities. The presence of the methoxyphenyl group and the sulfonamide functionality contributes to its pharmacological profile.
Anticancer Activity
Recent studies have highlighted the anticancer properties of thiazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines.
Case Studies
- Cytotoxicity Assays :
- Mechanism of Action :
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties.
Findings
- Antibacterial Tests : Compounds with similar structures have shown promising antibacterial activity against strains like Staphylococcus epidermidis. The presence of electron-donating groups, such as methoxy groups on the phenyl ring, enhances this activity .
- Inhibition Studies : A recent investigation indicated that derivatives of sulfonamide exhibited significant urease inhibition, which is crucial for treating certain infections .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored in various studies.
Urease Inhibition
A comparative analysis showed that this compound could inhibit urease with an IC50 value of approximately 9.95 µM. This activity is significant compared to other known inhibitors .
Summary Table of Biological Activities
Q & A
Q. What are the established synthetic routes for N-(4,5-dimethylthiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide, and how can reaction conditions be optimized?
The synthesis typically involves multi-step organic reactions, including sulfonylation, acetylation, and cyclization. Key steps include:
- Sulfonylation : Reacting 4-methoxyphenylsulfonyl chloride with a thiazole precursor under anhydrous conditions (e.g., dichloromethane, 0–5°C).
- Acetamide formation : Coupling the sulfonylated intermediate with a dimethylthiazole derivative using carbodiimide-based coupling agents (e.g., EDC/HOBt) in DMF .
- Optimization : Yield improvements are achieved by controlling temperature (reflux vs. room temperature), solvent polarity, and catalyst loading. HPLC monitoring ensures purity (>95%) .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
- Nuclear Magnetic Resonance (NMR) : and NMR identify substituents (e.g., methoxy protons at δ 3.8–4.0 ppm, sulfonyl groups) .
- Mass Spectrometry (LC-MS) : High-resolution MS confirms molecular weight (e.g., [M+H] at m/z 365.1) .
- X-ray Crystallography : SHELX programs resolve crystal structures, validating bond lengths and angles (e.g., sulfonyl C–S bond ≈1.76 Å) .
Q. How is the compound’s cytotoxicity evaluated in preclinical studies?
The MTT assay is standard:
- Cells (e.g., HCT-116, MCF-7) are treated with serial dilutions (0.1–100 µM) for 48 hours.
- Formazan crystals are quantified spectrophotometrically (570 nm) to determine IC values .
- Controls include cisplatin (positive) and DMSO (vehicle). Dose-response curves are analyzed via nonlinear regression .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data across studies?
Discrepancies may arise from:
- Cell line variability : Test across multiple lines (e.g., SF268 vs. HT-15) .
- Assay conditions : Standardize incubation time, serum concentration, and endpoint detection methods.
- Structural impurities : Validate purity via HPLC and NMR. For example, residual solvents or unreacted sulfonyl chloride can skew results .
Q. What strategies improve synthetic yield while minimizing by-products?
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes vs. 12 hours) and side reactions .
- Catalyst screening : Palladium catalysts enhance coupling efficiency in thiazole-acetamide formation .
- By-product analysis : TLC or GC-MS identifies impurities (e.g., sulfonic acid derivatives), guiding solvent selection (e.g., THF vs. DCM) .
Q. How does crystallographic data inform structure-activity relationships (SAR)?
- Hydrogen bonding networks : SHELXL-refined structures reveal interactions between the sulfonyl group and target proteins (e.g., kinase ATP-binding pockets) .
- Torsion angles : Substituent orientation (e.g., methoxy vs. nitro groups) affects binding affinity. For example, a 15° twist in the sulfonyl group enhances solubility .
Q. Table 1: Representative Bioactivity Data for Analogous Compounds
| Compound ID | Cell Line Tested | IC (µM) | Reference |
|---|---|---|---|
| N-(4-Methoxyphenyl)-sulfonyl | HCT-116 | 12.3 ± 1.5 | |
| Dimethylthiazole derivative | MCF-7 | 8.7 ± 0.9 | |
| Chlorophenyl analog | PC-3 | 23.4 ± 2.1 |
Q. What mechanistic studies are recommended to elucidate the compound’s mode of action?
- Enzyme inhibition assays : Test against kinases (e.g., EGFR, VEGFR) using fluorescence polarization .
- Molecular docking : AutoDock Vina models predict binding poses with targets (e.g., sulfonyl group interacts with Lys-532 in EGFR) .
- Metabolic stability : LC-MS/MS tracks metabolite formation in liver microsomes .
Q. How can researchers validate analytical methods for quantifying this compound in biological matrices?
- Calibration curves : Linear range (0.1–50 µg/mL) in plasma, with R >0.99 .
- Recovery studies : Spike-and-recovery tests (85–110% recovery) ensure accuracy in serum .
- Inter-day precision : ≤15% RSD across three batches .
Q. What structural modifications enhance selectivity against off-target proteins?
- Substituent variation : Replace 4-methoxyphenyl with 3,4-dimethoxy to reduce CYP3A4 inhibition .
- Steric hindrance : Introduce methyl groups at the thiazole 4-position to block non-specific binding .
Q. How does the compound’s stability under varying pH and temperature conditions impact formulation?
- pH stability : Degrades rapidly at pH <3 (sulfonyl group hydrolysis) but remains stable at pH 7.4 (t >24 hours) .
- Thermal stability : Store at -20°C in amber vials to prevent photodegradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
